molecular formula C7H8BrNO2S B13027055 Methyl 3-(2-bromothiazol-5-yl)propanoate

Methyl 3-(2-bromothiazol-5-yl)propanoate

Cat. No.: B13027055
M. Wt: 250.12 g/mol
InChI Key: BWMYGRHLJRRVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-bromothiazol-5-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromothiazol-5-yl)propanoate typically involves the bromination of thiazole followed by esterification. One common method involves the reaction of 2-bromothiazole with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromothiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-bromothiazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromothiazol-5-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromothiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 3-(2-bromo-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H8BrNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3

InChI Key

BWMYGRHLJRRVSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.